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molecular formula C4H7BrO3S B8476993 1-Bromo-1-(methylsulfonyl)propan-2-one

1-Bromo-1-(methylsulfonyl)propan-2-one

Cat. No. B8476993
M. Wt: 215.07 g/mol
InChI Key: SQFPPVYXWQWLKS-UHFFFAOYSA-N
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Patent
US08202881B2

Procedure details

To a solution of methanesulphonylacetone (0.5 g, 3.67 mmol) in AcOH (7.34 mL) and dichloromethane (11.02 mL) in a round bottom flask was added bromine (0.189 mL, 3.67 mmol) dropwise. The reaction mixture was stirred at rt 90 min. Solvent was removed in vacuo. The residue was taken up in ether and washed with saturated aqueous sodium bicarbonate (2×). The organics were concentrated in vacuo. 1-Bromo-1-(methylsulfonyl)propan-2-one (0.332 g, 42% yield) was isolated as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.189 mL
Type
reactant
Reaction Step One
Name
Quantity
7.34 mL
Type
solvent
Reaction Step One
Quantity
11.02 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][C:6](=[O:8])[CH3:7])(=[O:4])=[O:3].[Br:9]Br>CC(O)=O.ClCCl>[Br:9][CH:5]([S:2]([CH3:1])(=[O:4])=[O:3])[C:6](=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CS(=O)(=O)CC(C)=O
Name
Quantity
0.189 mL
Type
reactant
Smiles
BrBr
Name
Quantity
7.34 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
11.02 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (2×)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC(C(C)=O)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.332 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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